molecular formula C18H19NO3 B5479810 N-[(OXOLAN-2-YL)METHYL]-3-PHENOXYBENZAMIDE

N-[(OXOLAN-2-YL)METHYL]-3-PHENOXYBENZAMIDE

Cat. No.: B5479810
M. Wt: 297.3 g/mol
InChI Key: YNYMEHJYXFFCLR-UHFFFAOYSA-N
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Description

N-[(OXOLAN-2-YL)METHYL]-3-PHENOXYBENZAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a phenoxy group and an oxolan-2-ylmethyl substituent, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OXOLAN-2-YL)METHYL]-3-PHENOXYBENZAMIDE typically involves the reaction of 3-phenoxybenzoic acid with oxolan-2-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(OXOLAN-2-YL)METHYL]-3-PHENOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(OXOLAN-2-YL)METHYL]-3-PHENOXYBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-3-PHENOXYBENZAMIDE involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the benzamide core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(OXOLAN-2-YL)METHYL]-3-PHENOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-18(19-13-17-10-5-11-21-17)14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-4,6-9,12,17H,5,10-11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYMEHJYXFFCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816883
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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